Methylscopolamine bromide

Receptor pharmacology Radioligand binding Muscarinic acetylcholine receptors

Methylscopolamine bromide is the definitive peripherally-restricted muscarinic antagonist for research requiring exclusion of central cholinergic confounds. Its permanent quaternary ammonium charge ensures negligible BBB penetration (brain-to-plasma ratio <0.05) vs. tertiary analogs like scopolamine. With sub-nanomolar affinity (Kd 0.22–0.37 nM across M1–M5), it serves as the gold-standard [3H]NMS radioligand for receptor binding and uniquely resolves heterogeneous muscarinic binding populations undetectable by tertiary antagonists. Validated in vivo: ED50 = 0.4 μg/kg for gastric effects. Essential control for CNS vs. peripheral pharmacology.

Molecular Formula C18H24BrNO4
Molecular Weight 398.3 g/mol
Cat. No. B10763363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylscopolamine bromide
Molecular FormulaC18H24BrNO4
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]
InChIInChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14+,15+,16?,17?;/m1./s1
InChIKeyCXYRUNPLKGGUJF-JIRGPDKYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylscopolamine Bromide for Research Procurement: A Quaternary Muscarinic Antagonist with Peripherally-Restricted Pharmacology


Methylscopolamine bromide (CAS 155-41-9; also designated N-methylscopolamine bromide or methscopolamine bromide) is a quaternary ammonium derivative of the tropane alkaloid scopolamine that functions as a potent, non-selective competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5) [1]. The defining structural feature—a permanent positive charge on the quaternary nitrogen—confers markedly restricted blood-brain barrier (BBB) permeability relative to tertiary amine analogs, thereby confining its antimuscarinic activity predominantly to peripheral tissues while minimizing central nervous system (CNS) engagement [2]. This compound serves as an essential research tool for dissociating peripheral from central cholinergic contributions in both in vitro receptor binding studies and in vivo pharmacological models [3].

Why Methylscopolamine Bromide Cannot Be Interchanged with Scopolamine, Atropine, or Other Muscarinic Antagonists in Experimental Systems


Despite sharing a common tropane scaffold and muscarinic receptor target family, methylscopolamine bromide exhibits fundamental pharmacological divergences from its tertiary amine analogs (e.g., scopolamine hydrobromide, atropine sulfate) and even from other quaternary antimuscarinics (e.g., ipratropium bromide, butylscopolamine) that preclude simple substitution in experimental protocols. The permanent quaternary ammonium moiety in methylscopolamine bromide alters receptor binding site recognition—as evidenced by its capacity to distinguish two distinct muscarinic binding populations in bovine brain membranes whereas tertiary analogs scopolamine and atropine recognize only a single homogeneous site [1]. Furthermore, the restricted BBB permeability of methylscopolamine bromide relative to tertiary antagonists fundamentally changes the observable in vivo phenotype: systemic administration of scopolamine produces pronounced cognitive impairment and sedation via central M1 receptor blockade, whereas methylscopolamine bromide at equivalent peripheral antimuscarinic doses produces negligible CNS effects [2]. Even among quaternary antimuscarinics, potency differences are substantial—methylscopolamine exhibits approximately 100-fold higher muscarinic receptor affinity than butylscopolamine based on comparative binding studies [3]. These quantitative differences in receptor recognition, tissue distribution, and functional selectivity directly impact experimental outcomes and procurement decisions.

Quantitative Differential Evidence: Methylscopolamine Bromide vs. Tertiary and Quaternary Muscarinic Antagonist Comparators


Receptor Subtype Binding Affinity (Kd) Across All Five Human Muscarinic Receptors (M1-M5)

Methylscopolamine bromide binds with sub-nanomolar affinity to all five cloned human muscarinic acetylcholine receptor subtypes (M1-M5) [1]. The Kd values across subtypes range from 0.22 nM (M4) to 0.37 nM (M2), demonstrating a non-selective, high-affinity binding profile. This affinity is comparable to tertiary scopolamine, which exhibits Ki values of approximately 0.3-0.5 nM at muscarinic receptors, but methylscopolamine achieves this potency without CNS penetration [2].

Receptor pharmacology Radioligand binding Muscarinic acetylcholine receptors Kd determination

Blood-Brain Barrier Penetration: CNS Exposure Quantification vs. Tertiary Scopolamine

The permanent positive charge on the quaternary ammonium nitrogen of methylscopolamine bromide fundamentally restricts its passive diffusion across lipid membranes, including the blood-brain barrier (BBB) [1]. Systemic administration of methylscopolamine bromide (1 mg/kg, i.p.) in rats produces negligible CNS muscarinic receptor occupancy, whereas equivalent doses of tertiary scopolamine achieve >80% central receptor occupancy and produce robust cognitive impairment [2]. The brain-to-plasma concentration ratio of methylscopolamine is <0.05, compared to approximately 2-3 for scopolamine [3].

Blood-brain barrier CNS penetration Peripheral selectivity Pharmacokinetics

Muscarinic Receptor Binding Site Heterogeneity: Quaternary vs. Tertiary Antagonist Discrimination

Competition binding experiments reveal that methylscopolamine bromide (a quaternary antagonist) distinguishes two pharmacologically distinct muscarinic binding site populations in bovine brain membranes, whereas the tertiary analogs atropine and scopolamine recognize only a single homogeneous binding site population [1]. The high-affinity component (Ki ≈ 0.3 nM) comprises approximately 60% of total binding, while the low-affinity component (Ki ≈ 15 nM) comprises the remaining 40% [2].

Receptor heterogeneity Binding site recognition Quaternary ammonium pharmacology Muscarinic receptor subtypes

Pancreatic Acinar Cell Receptor Affinity and Bmax Determination Using [3H]NMS

Saturation binding experiments using [3H]N-methylscopolamine bromide ([3H]NMS) in rat pancreatic acinar cell membranes reveal high-affinity binding to a single class of muscarinic cholinergic receptors with an equilibrium dissociation constant (Kd) of 0.22 ± 0.04 nM and a maximum binding capacity (Bmax) of 61.5 ± 5.1 fmol/mg protein [1]. This sub-nanomolar affinity confirms the suitability of methylscopolamine bromide as a reference antagonist for characterizing pancreatic muscarinic signaling pathways [2].

Pancreatic pharmacology Radioligand binding Exocrine secretion Receptor quantification

In Vivo Peripheral Antimuscarinic Potency: ED50 Comparison in Gastric Ulcer and Pupillary Reflex Models

Methylscopolamine bromide demonstrates potent peripheral antimuscarinic activity in vivo, with ED50 values of 0.4 μg/kg for inhibition of oxotremorine-induced gastric ulcer formation and 3.6 μg/kg for inhibition of oxotremorine-induced pupillary light reflex in rats [1]. Pupil diameter increases are observed with an ED200 value of 1.8 μg/kg [2]. By comparison, atropine—a tertiary amine antimuscarinic—exhibits an ED50 of approximately 5-10 μg/kg for gastric antisecretory effects but produces substantial CNS effects (sedation, cognitive impairment) at these doses [3].

In vivo pharmacology Gastrointestinal Pupillary reflex Dose-response ED50

Muscarinic M3 Receptor Unbinding Kinetics: Comparative Residence Time Analysis

Computational molecular dynamics simulations of ligand unbinding from the human muscarinic M3 receptor (hM3R) reveal that N-methylscopolamine shares a consistent qualitative unbinding mechanism with tiotropium and homatropine methylbromide, traversing a structural bottleneck defined by the ECL2/TM5 junction [1]. The residence time (τ = 1/koff) of N-methylscopolamine at hM3R is approximately 2-5 minutes, compared to tiotropium's >24 hours and homatropine methylbromide's <30 seconds [2].

Receptor kinetics Molecular dynamics Residence time M3 receptor Unbinding pathway

Validated Research Applications for Methylscopolamine Bromide Based on Quantitative Evidence


Peripheral Muscarinic Receptor Radioligand Binding Assays ([3H]NMS)

Methylscopolamine bromide (as the tritiated radioligand [3H]NMS) is the gold-standard probe for characterizing muscarinic acetylcholine receptor expression, affinity, and density in peripheral tissues and cell membranes. The compound's sub-nanomolar Kd (0.22-0.37 nM across M1-M5 subtypes) ensures high signal-to-noise ratio in saturation binding experiments, while its quaternary structure eliminates nonspecific CNS membrane partitioning [1]. The demonstrated Bmax of 61.5 fmol/mg protein in pancreatic acinar membranes exemplifies its quantitative reliability [2].

In Vivo Dissociation of Peripheral vs. Central Cholinergic Effects

Methylscopolamine bromide enables definitive isolation of peripheral muscarinic contributions in whole-animal experiments. Systemic administration (1 mg/kg, i.p.) produces complete peripheral muscarinic blockade (as evidenced by ED50 = 0.4 μg/kg for gastric effects) while maintaining negligible CNS penetration (brain-to-plasma ratio <0.05) [1]. This property makes it an essential control compound when validating whether observed effects of tertiary anticholinergics (e.g., scopolamine-induced cognitive deficits) originate from central or peripheral receptor populations [2].

Muscarinic Receptor Subtype Pharmacological Characterization

The unique capacity of methylscopolamine bromide to discriminate heterogeneous muscarinic binding site populations—identifying both high-affinity (Ki ≈ 0.3 nM) and low-affinity (Ki ≈ 15 nM) components that tertiary antagonists fail to resolve—positions this compound as a critical reference standard for receptor heterogeneity studies [1]. Investigators screening novel muscarinic ligands or characterizing receptor-G protein coupling states rely on methylscopolamine-defined binding parameters as baseline comparators [2].

Gastrointestinal Pharmacology and Gastric Acid Secretion Studies

Methylscopolamine bromide demonstrates validated in vivo efficacy in gastrointestinal models, with ED50 = 0.4 μg/kg for oxotremorine-induced gastric ulcer inhibition [1]. Clinical studies in duodenal ulcer patients confirm that methscopolamine bromide effectively suppresses meal-induced gastric acid secretion without producing appreciable CNS side effects at therapeutic doses (12.5 mg daily starting dose) [2]. For researchers investigating cholinergic regulation of gastric function, this compound provides a peripherally-selective tool with established translational relevance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylscopolamine bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.